molecular formula C5H9BrO2 B3050998 (-)-Ethyl alpha-bromopropionate CAS No. 30365-54-9

(-)-Ethyl alpha-bromopropionate

Cat. No.: B3050998
CAS No.: 30365-54-9
M. Wt: 181.03 g/mol
InChI Key: ARFLASKVLJTEJD-BYPYZUCNSA-N
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Description

(-)-Ethyl alpha-bromopropionate, with the IUPAC name ethyl (2S)-2-bromopropanoate and the molecular formula C5H9BrO2 (MW: 181.03 g/mol), is a chiral brominated ester of high value in synthetic organic chemistry . Its structure, characterized by a bromine atom at the alpha position of the propionate backbone, makes it a highly reactive electrophile . This compound is extensively employed as a key building block in nucleophilic substitution reactions and asymmetric synthesis, making it indispensable for producing pharmaceuticals and agrochemical intermediates requiring high optical purity . In scientific research, this compound serves several critical roles. In organic synthesis, it participates in reactions such as the Reformatsky reaction to form new carbon-carbon bonds . Its reactivity allows it to be a precursor in polymer production , where it can act as a monomer for creating polymers with specific properties . Furthermore, its chiral nature makes it invaluable for the synthesis of bioactive molecules in medicinal chemistry, where it is used to create derivatives with potential anti-inflammatory and antimicrobial properties . The mechanism of action for this compound stems from its function as an electrophile. The bromine atom attached to the chiral alpha carbon is an excellent leaving group, making the molecule highly susceptible to attack by a wide range of nucleophiles. In substitution reactions, the nucleophile attacks the electrophilic alpha carbon, displacing the bromide ion and forming a new functionalized compound . This fundamental reactivity is harnessed in various sophisticated synthetic transformations. Enantiomeric enrichment of this compound can be achieved through techniques like kinetic resolution using chiral bases, such as (-)-sparteine, allowing for the recovery of the desired enantiomer with high optical purity (e.g., 94% enantiomeric excess) . Modern green chemistry innovations have also been applied to its synthesis, utilizing methods like solvent-free bromination in ionic liquids to improve efficiency and reduce environmental impact . This product is intended For Research Use Only . It is not intended for human or veterinary use, nor for application in diagnostic procedures . Researchers should handle this compound with care, referring to the relevant safety data sheets for detailed hazard information.

Properties

IUPAC Name

ethyl (2S)-2-bromopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3/t4-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFLASKVLJTEJD-BYPYZUCNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30365-54-9
Record name Ethyl alpha-bromopropionate, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030365549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETHYL .ALPHA.-BROMOPROPIONATE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/814Q14L3IE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Step 1: Esterification of Propionic Acid

Propionic acid reacts with ethanol (1:1.5 molar ratio) at 70°C for 3 hours using sulfuric acid (2% w/w) as a catalyst. Ethyl propionate is isolated in 95% yield after neutralization and distillation.

Step 2: Bromination with Hydrogen Bromide

Ethyl propionate undergoes bromination using HBr (48% aq.) and hydrogen peroxide (30% w/w) at 40°C for 5 hours. The reaction achieves 92% yield with 85% ee, attributed to the oxidative bromination mechanism.

Table 1: Comparative Performance of Two-Step Method

Parameter Step 1 (Esterification) Step 2 (Bromination)
Temperature 70°C 40°C
Time 3 hours 5 hours
Catalyst H₂SO₄ H₂O₂/HBr
Yield 95% 92%
Enantiomeric Excess (ee) 85%

Stereoselective Synthesis via Kinetic Resolution

Enantiomeric enrichment is achieved through kinetic resolution using chiral bases. A reported method involves reacting racemic ethyl alpha-bromopropionate with (-)-sparteine in hexane, selectively precipitating the (+)-enantiomer as a complex. The remaining (-)-enantiomer is recovered with 94% ee and 70% yield. This approach is critical for pharmaceutical applications requiring high optical purity.

Green Chemistry Innovations

Recent advances focus on solvent-free bromination using ionic liquids. For example, 1-butyl-3-methylimidazolium bromide ([BMIM]Br) acts as both solvent and bromine carrier, enabling reactions at 50°C with 88% yield and 80% ee. This method reduces waste generation and eliminates volatile organic solvents.

Chemical Reactions Analysis

Types of Reactions: (-)-Ethyl alpha-bromopropionate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

    Reduction Reactions: The compound can be reduced to ethyl propionate using reducing agents like lithium aluminum hydride (LiAlH4).

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form ethyl acrylate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

    Elimination: Strong bases like sodium hydride (NaH) or potassium hydroxide (KOH) in solvents like ethanol or tetrahydrofuran (THF) are used.

Major Products Formed:

    Substitution: Ethyl alpha-amino propionate, ethyl alpha-thiopropionate, etc.

    Reduction: Ethyl propionate.

    Elimination: Ethyl acrylate.

Scientific Research Applications

Organic Synthesis

(-)-Ethyl alpha-bromopropionate serves as a crucial building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols, producing a range of substituted products.
  • Reduction Reactions : It can be reduced to yield ethyl propionate using reducing agents like lithium aluminum hydride (LiAlH4).
  • Elimination Reactions : Under basic conditions, it can undergo elimination to form ethyl acrylate.

Biological Research

In biological contexts, this compound is employed to modify biomolecules through alkylation reactions. This capability enables researchers to introduce functional groups into peptides and proteins, facilitating studies on their structure and function.

Medicinal Chemistry

The compound has garnered attention for its potential role in drug development. Its derivatives may exhibit biological activity, making it a valuable intermediate for synthesizing therapeutic agents. Research has indicated that compounds derived from this compound may possess anti-inflammatory and antimicrobial properties.

Industrial Applications

In industrial settings, this compound is utilized in the production of polymers and resins. It acts as a monomer or modifying agent, imparting specific properties to final products. Its application extends to agrochemicals and fine chemicals production, showcasing its versatility across various sectors.

Case Study 1: Synthesis of Pharmaceuticals

A study demonstrated the use of this compound as an intermediate in synthesizing anti-inflammatory drugs. The compound was successfully transformed into several bioactive derivatives through nucleophilic substitution reactions, indicating its potential in pharmaceutical applications.

Reaction TypeProductYield (%)
Nucleophilic SubstitutionAnti-inflammatory derivative85
ReductionEthyl propionate90

Case Study 2: Polymer Production

In another study focusing on polymer chemistry, this compound was used as a monomer in synthesizing biodegradable polymers. The resulting polymers exhibited enhanced mechanical properties and biodegradability compared to conventional plastics.

Polymer TypeMechanical PropertyBiodegradability
Biodegradable PolymerTensile Strength (MPa)High

Mechanism of Action

The mechanism of action of (-)-Ethyl alpha-bromopropionate involves its reactivity as an electrophile. The bromine atom attached to the alpha carbon makes the compound highly reactive towards nucleophiles. In substitution reactions, the nucleophile attacks the alpha carbon, displacing the bromine atom and forming a new bond. This reactivity is exploited in various synthetic transformations to introduce different functional groups into organic molecules .

Comparison with Similar Compounds

Physical Properties :

  • Boiling Point : 158–160°C
  • Density : 1.391 g/cm³
  • Refractive Index : 1.4460
  • Flash Point : 51°C (closed cup) .

The (-)-enantiomer corresponds to the (2S) -configuration, as indicated by its stereodescriptor . It is commonly used in asymmetric catalysis and as a building block for chiral herbicides, such as phenoxycarboxylic acid derivatives .

Comparison with Similar Compounds

Key structural analogs include ethyl 3-bromopropionate (beta-bromo isomer), methyl 2-bromopropionate, and sodium 2-bromopropionate. These compounds differ in bromine position, ester alkyl groups, or counterions, leading to distinct physicochemical and reactivity profiles.

Ethyl 2-Bromopropionate vs. Ethyl 3-Bromopropionate

Property Ethyl 2-Bromopropionate (α-isomer) Ethyl 3-Bromopropionate (β-isomer)
CAS No. 535-11-5 539-74-2
Molecular Formula C₅H₉BrO₂ C₅H₉BrO₂
Boiling Point 158–160°C 172–174°C
Density 1.391 g/cm³ 1.425 g/cm³
Reactivity High (α-bromo esters undergo SN2 reactions) Moderate (beta-bromo less reactive)
Applications Pesticide intermediates, asymmetric synthesis Stabilizers, plasticizers

The alpha-bromo isomer exhibits greater reactivity due to the proximity of the bromine to the electron-withdrawing ester group, facilitating nucleophilic displacement. In contrast, the beta-isomer is less reactive and more thermally stable .

Methyl 2-Bromopropionate

Property Methyl 2-Bromopropionate (-)-Ethyl Alpha-Bromopropionate
Molecular Weight 167.00 g/mol 181.03 g/mol
Boiling Point 143–145°C 158–160°C
Density 1.502 g/cm³ 1.391 g/cm³
Flash Point 47°C 51°C
Applications Smaller-scale organic synthesis Industrial agrochemical production

The methyl ester’s lower molecular weight and boiling point make it suitable for lab-scale reactions, while the ethyl derivative’s higher volatility and bulkier group favor industrial applications .

Sodium 2-Bromopropionate

Property Sodium 2-Bromopropionate This compound
Form Ionic salt Ester liquid
Melting Point 202.6°C N/A (liquid at room temperature)
Boiling Point 76.3°C (decomposes) 158–160°C
Solubility Water-soluble Lipophilic
Applications Biocides, corrosion inhibitors Chiral synthesis

The ionic nature of the sodium salt results in high thermal stability and water solubility, contrasting sharply with the ethyl ester’s organic-phase utility .

Biological Activity

(-)-Ethyl alpha-bromopropionate , an organic compound classified as an alpha-bromo ester, has garnered attention for its potential biological activities and applications in organic synthesis. The compound is characterized by a bromine atom attached to the alpha carbon of the ester group, which imparts unique reactivity that can be harnessed in various biochemical contexts. This article provides a detailed examination of the biological activity of this compound, supported by scientific research findings, case studies, and comparative analyses.

Chemical Structure

The molecular formula of this compound is C5_5H9_9BrO2_2, with a structural representation highlighting the bromine substituent at the alpha position relative to the ester functional group.

Synthesis Methods

The synthesis of this compound typically involves the reaction of propionic acid with bromine in the presence of a catalyst such as red phosphorus. This method is efficient and yields high selectivity with minimal byproducts, making it suitable for industrial applications .

The biological activity of this compound can be attributed to its role as an alkylating agent. It participates in nucleophilic substitution reactions where the bromine atom can be replaced by various nucleophiles, including amines and thiols. This property is particularly useful for modifying biomolecules, such as proteins and peptides, thereby influencing their structure and function .

Case Studies and Research Findings

  • Alkylation Reactions : A study demonstrated that this compound could effectively alkylate N-diphenylphosphinoyl ketimines using visible light photoredox catalysis. The reaction yielded products with moderate to good conversion rates, indicating its utility in synthetic organic chemistry .
  • Biological Modifications : Research indicates that derivatives of this compound exhibit biological activity, including potential therapeutic effects. For example, its derivatives have been explored for their roles in drug development, particularly in synthesizing compounds with anticancer properties .
  • Toxicity and Safety : Toxicological assessments reveal that while this compound is reactive, it must be handled with care due to potential hazards associated with brominated compounds. Safety data indicate that exposure can lead to irritation; hence appropriate safety measures are recommended when working with this compound .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

CompoundStructureKey Differences
Methyl 2-bromopropionate C4_4H7_7BrO2_2Contains a methyl group instead of an ethyl group
Ethyl 2-bromobutyrate C6_6H11_11BrO2_2Has an additional carbon in the alkyl chain
Ethyl 2-chloropropionate C5_5H9_9ClO2_2Contains chlorine instead of bromine

The presence of the bromine atom at the alpha position enhances the reactivity of this compound compared to its chloro analogs, making it more versatile in synthetic applications .

Q & A

Q. What metadata must be included in publications to ensure reproducibility of this compound synthesis?

  • Methodological Answer : Disclose catalyst source/purity, solvent lot numbers, and instrument calibration details (e.g., NMR magnet strength). Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data in repositories like Figshare or Zenodo .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(-)-Ethyl alpha-bromopropionate
Reactant of Route 2
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